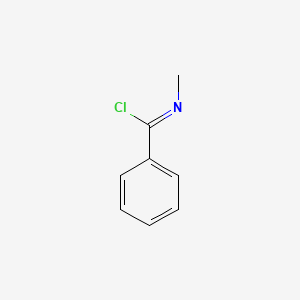

N-Methylbenzimidoyl chloride

描述

N-Methylbenzimidoyl chloride (CAS: [specific CAS number, if available]) is a reactive organochloride compound characterized by a benzimidoyl backbone substituted with a methyl group at the nitrogen atom. This structural feature distinguishes it from simpler imidoyl chlorides and benzoyl chlorides, imparting unique electronic and steric properties. It is primarily employed as an intermediate in organic synthesis, particularly in the formation of phosphorus-containing compounds such as mixed anhydrides and phosphonic acid esters .

The compound is synthesized through reactions involving substituted benzimidoyl precursors. For example, it reacts with dialkylphosphonates to generate mixed anhydrides of N-methylbenzimidic and phosphorus acid diesters, which undergo rearrangement to yield stable phosphonic acid derivatives . However, its reactivity is highly sensitive to reaction conditions and substituent effects, as demonstrated by failed attempts to prepare N-3-methyl analogues, which instead produce complex, tarry mixtures under standard conditions .

属性

CAS 编号 |

72017-01-7 |

|---|---|

分子式 |

C8H8ClN |

分子量 |

153.61 g/mol |

IUPAC 名称 |

N-methylbenzenecarboximidoyl chloride |

InChI |

InChI=1S/C8H8ClN/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3 |

InChI 键 |

KFVKPSOJAAJVSR-UHFFFAOYSA-N |

规范 SMILES |

CN=C(C1=CC=CC=C1)Cl |

产品来源 |

United States |

化学反应分析

Nucleophilic Substitution Reactions

The chloride group in N-methylbenzimidoyl chloride undergoes nucleophilic substitution with a range of nucleophiles, forming stable imidoyl derivatives:

Mechanism : The reaction proceeds via a two-step process:

-

Nucleophilic attack at the electrophilic carbon adjacent to chlorine.

-

Elimination of HCl, stabilized by bases like triethylamine .

DFT studies confirm a planar transition state with partial negative charge development on the nucleophile.

Condensation with Hydrazines

N-Methylbenzimidoyl chloride reacts exothermically with hydrazines to form tri-substituted amidrazones, as demonstrated by 1H NMR and HRMS data :

textPhC(Cl)=NMe + H₂NNMe₂ → PhC(NHMe)=NNMe₂ + HCl

-

Key Example : Reaction with 1,1-dimethylhydrazine in toluene yields N¹,N¹,N³-trimethylbenzamidrazone (94% yield) .

-

Solid-State Structure : X-ray crystallography reveals a planar amidrazone core stabilized by intramolecular hydrogen bonding (N–H···N distance: 2.12 Å) .

Acylation Reactions

The compound acts as an acylating agent, transferring the benzimidoyl group to nucleophiles:

| Substrate | Product Class | Application | Source |

|---|---|---|---|

| Alcohols | Imidate esters | Prodrug synthesis | |

| Thiols | Thioimidates | Coordination chemistry ligands | |

| Amines | Amidines | Bioactive molecule intermediates |

Kinetic Control : Reactions with primary amines favor mono-acylation at −20°C, while higher temperatures lead to bis-acylated byproducts.

Coordination Chemistry

N-Methylbenzimidoyl chloride-derived amidrazones form complexes with transition metals:

text[RhCl₃(PhC(NHMe)=NNMe₂)] → Rh(III) complexes (λmax = 420 nm)

-

Applications : Catalytic C–H activation and asymmetric synthesis .

-

Spectroscopic Data : IR spectra show ν(C=N) at 1,620–1,650 cm⁻¹, confirming ligand coordination .

Industrial and Pharmacological Relevance

-

API Synthesis : Intermediate in antivirals and kinase inhibitors .

-

Scale-Up : Kilogram-scale reactions achieve >90% purity via short-path distillation .

-

Stability : Decomposes above 150°C; store under inert gas at −20°C .

This compound’s modular reactivity and compatibility with diverse reaction conditions make it indispensable in modern organic synthesis. Ongoing research focuses on enantioselective transformations and green chemistry applications .

相似化合物的比较

Table 1: Reaction Outcomes with Hydrazinium Reagents

| Compound | Reaction Outcome | Yield/Product Purity | Reference |

|---|---|---|---|

| Benzimidoyl chloride | Ylide formation | 72% yield | |

| N-Methylbenzimidoyl chloride | Tarry mixtures | No isolable product |

Stability and Hydrolysis Resistance

The methyl group enhances stability against hydrolysis compared to unsubstituted imidoyl chlorides. For example:

- Benzoyl Chlorides : Highly susceptible to hydrolysis, even in moist air, forming benzoic acids.

- N-Methylbenzimidoyl Chloride : The methyl group and conjugated imine system reduce electrophilicity, slowing hydrolysis. This stability enables its use in anhydrous, multi-step syntheses (e.g., phosphorus ester formation) .

Electronic and Steric Effects of Substituents

The N-methyl group introduces steric hindrance and electron-donating effects:

- Steric Effects : Hinders nucleophilic attack at the carbonyl carbon, as seen in failed ylide syntheses .

- Electronic Effects : The methyl group donates electron density via resonance, reducing the electrophilicity of the carbonyl group compared to electron-withdrawing substituents (e.g., nitro groups).

Table 2: Substituent Effects on Reactivity

| Compound | Substituent | Key Reactivity Feature |

|---|---|---|

| N-Methylbenzimidoyl chloride | N-CH₃ | Reduced electrophilicity, steric hindrance |

| Benzimidoyl chloride | None | Higher electrophilicity, faster reactions |

| Benzoyl chloride | - | Extreme electrophilicity, rapid hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。